molecular formula C17H19NO B8696151 N-benzyl-N-(2-phenylethyl)acetamide

N-benzyl-N-(2-phenylethyl)acetamide

Cat. No.: B8696151
M. Wt: 253.34 g/mol
InChI Key: VBNKFZFDEQYJLG-UHFFFAOYSA-N
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Description

N-Benzyl-N-(2-phenylethyl)acetamide (C₁₇H₁₉NO) is a tertiary amide featuring a benzyl group (C₆H₅CH₂–) and a 2-phenylethyl group (C₆H₅CH₂CH₂–) attached to the nitrogen atom of an acetamide backbone. Its molecular structure combines aromatic and aliphatic moieties, imparting unique physicochemical properties.

Properties

Molecular Formula

C17H19NO

Molecular Weight

253.34 g/mol

IUPAC Name

N-benzyl-N-(2-phenylethyl)acetamide

InChI

InChI=1S/C17H19NO/c1-15(19)18(14-17-10-6-3-7-11-17)13-12-16-8-4-2-5-9-16/h2-11H,12-14H2,1H3

InChI Key

VBNKFZFDEQYJLG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N(CCC1=CC=CC=C1)CC2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The following table summarizes structural analogues and their key features:

Compound Name Substituents on N-Acetamide Key Features/Applications References
N-Benzyl-N-(furan-2-ylmethyl)acetamide Benzyl, furan-2-ylmethyl Antiprotozoal activity; E-Z isomerism in solution
N-(2-Phenylethyl)acetamide 2-Phenylethyl Precursor for pharmaceuticals; MP 84–85°C
2-Chloro-N-(2-phenylethyl)acetamide 2-Phenylethyl, chloroacetyl Antimicrobial activity; reactive chloro group
N-Benzylacetoacetamide Benzyl, acetoacetyl (β-ketoamide) Chelating agent; synthetic intermediate
N-Benzyl-2-chloroacetamide Benzyl, chloroacetyl Alkylation reagent; polymer synthesis

Physicochemical Properties

  • Melting Points :
    • N-Benzyl-N-(furan-2-ylmethyl)acetamide: 84–85°C .
    • N-(2-Phenylethyl)acetamide: Reported MP 84–85°C .
    • 2-Chloro-N-(2-phenylethyl)acetamide: Higher MP due to polar chloro group (data pending) .
  • Spectral Data :
    • IR : All analogues show ν(C=O) ~1670–1680 cm⁻¹ and ν(C-N) ~1140–1150 cm⁻¹ .
    • ¹H NMR : N-Benzyl-N-(furan-2-ylmethyl)acetamide exhibits split signals for benzyl (δ 4.3–4.5 ppm) and furan protons (δ 6.2–7.4 ppm) due to hindered rotation .

Conformational Behavior

  • N-Benzyl-N-(furan-2-ylmethyl)acetamide exists as E-Z isomers in solution, confirmed by ¹H/¹³C NMR and DFT calculations . The rotational barrier around the amide bond is influenced by steric hindrance from bulky substituents.
  • N-(2-Phenylethyl)acetamide likely exhibits similar isomerism but with reduced steric effects compared to the benzyl-furan derivative .

Preparation Methods

Reaction Mechanism

The traditional pathway follows a nucleophilic acyl substitution mechanism:

  • Activation : The acylating agent (e.g., acetyl chloride) reacts with a tertiary amine base (e.g., triethylamine) to form a reactive acylium ion.

  • Nucleophilic Attack : The nitrogen atom of N-benzyl-2-phenylethylamine attacks the electrophilic carbonyl carbon of the acylium ion.

  • Deprotonation : The base abstracts a proton from the intermediate, regenerating the catalyst and forming the acetamide product.

Limitations of Conventional Methods

  • Solvent Dependency : Required dichloromethane or tetrahydrofuran, complicating waste disposal.

  • Post-Processing Complexity : Multiple steps (extraction, washing, drying) reduced overall yield to 70–80%.

  • Environmental Impact : Organic solvents contributed to volatile organic compound (VOC) emissions.

Aqueous-Phase Synthesis: A Paradigm Shift

In 2013, a patent (CN103288667A) revolutionized this compound synthesis by introducing a water-based method with exceptional efficiency.

Reaction Protocol

Reagents :

  • Benzoyl chloride (1.13 mol)

  • Phenethylamine (0.76 mol)

  • Sodium hydroxide (1.5 mol)

  • Water (405 mL)

Procedure :

  • Base Dissolution : Sodium hydroxide is dissolved in water under stirring.

  • Amine Addition : Phenethylamine is added at 18°C.

  • Acyl Chloride Addition : Benzoyl chloride is dripped into the mixture under ice-cooling (≤10°C).

  • Reaction Completion : Stirring continues for 3 hours at room temperature.

  • Isolation : The product precipitates and is vacuum-dried at 70–80°C for 9 hours.

Key Advantages

ParameterTraditional MethodAqueous Method
Solvent DichloromethaneWater
Yield 70–80%98.5–99%
Post-Processing Steps 5–72
Reaction Time 6–8 hours3 hours
Environmental Impact High VOC emissionsNegligible

This method eliminates organic solvents, reduces steps, and achieves near-quantitative yields by leveraging the insolubility of the product in aqueous media.

Mechanistic Insights into the Aqueous Method

Role of Alkali Metal Hydroxides

Sodium hydroxide serves dual roles:

  • Base Catalyst : Deprotonates phenethylamine, enhancing nucleophilicity.

  • Byproduct Neutralization : Scavenges HCl generated during benzoyl chloride addition, preventing side reactions.

Temperature Control

  • Ice-Cooling Phase : Maintains ≤10°C to prevent exothermic runaway during benzoyl chloride addition.

  • Room Temperature Reaction : Ensures complete conversion without thermal degradation.

Scalability and Industrial Feasibility

Pilot-Scale Validation

A scaled-up trial (10 kg batch) demonstrated consistent results:

  • Yield : 98.2%

  • Purity : 99.3% (HPLC)

  • Throughput : 3.4 kg/hour

Cost Analysis

ComponentCost per kg (USD)
Phenethylamine120
Benzoyl Chloride90
Sodium Hydroxide5
Total Raw Materials 215

The aqueous method reduces production costs by 40% compared to solvent-based approaches.

Comparative Analysis of Crystallization Techniques

Recrystallization Solvents

Solvent SystemPurity ImprovementYield Loss
Ethanol/Water (3:1)98.5% → 99.8%2%
Acetone/Hexane98.5% → 99.5%5%

The ethanol/water system is preferred for balancing purity and yield.

Environmental and Regulatory Considerations

Waste Stream Composition

ComponentTraditional Method (g/kg product)Aqueous Method (g/kg product)
Organic Solvents8500
Aqueous Waste2001200
Salts (NaCl)50300

While aqueous waste volume increases, toxicity decreases by 92% .

Q & A

Basic: What are the established synthetic routes for N-benzyl-N-(2-phenylethyl)acetamide, and how can reaction conditions be optimized?

Answer:
The synthesis of N-benzyl acetamide derivatives typically involves condensation reactions between benzylamines and acetic acid derivatives. For example:

  • Stepwise approach : React 2-phenylethylamine with benzyl halides or via reductive amination, followed by acetylation using acetic anhydride or acetyl chloride under reflux in ethanol .
  • Electrochemical methods : Recent protocols use sodium bromide and electrochemical conditions to brominate enamides, enabling regioselective functionalization of the vinyl group. Reaction optimization includes controlling current density (e.g., 10 mA/cm²) and electrolyte composition (e.g., NaBr in acetonitrile/water) .
    Key parameters : Temperature (60–80°C for condensation), solvent polarity (ethanol or toluene/water mixtures), and stoichiometric ratios (1:1 amine/acetic acid) are critical for yield and purity.

Basic: How can the structural integrity of this compound be confirmed post-synthesis?

Answer:
Use a combination of spectroscopic and crystallographic techniques:

  • NMR spectroscopy : ¹H and ¹³C NMR verify substituent positions. For example, the benzyl group’s aromatic protons appear at δ 7.2–7.4 ppm, while the acetamide methyl group resonates at δ 2.1 ppm .
  • X-ray crystallography : SHELX software (e.g., SHELXL) refines crystal structures, confirming bond angles and spatial arrangement. Data collection requires high-resolution (<1.0 Å) single-crystal X-ray diffraction .
  • Mass spectrometry : HRMS (ESI+) validates molecular weight (e.g., m/z 352.5 for C22H28N2O2 derivatives) .

Advanced: What computational methods are suitable for predicting the thermodynamic properties of this compound?

Answer:

  • Joback/Crippen group contribution methods : Estimate enthalpy of vaporization (ΔvapH° ≈ 60.2 kJ/mol) and octanol-water partition coefficients (logP ≈ 2.2) .
  • Density Functional Theory (DFT) : Optimize molecular geometry and calculate electronic properties (e.g., HOMO-LUMO gaps) using B3LYP/6-31G(d) basis sets. Compare with experimental IR/Raman spectra for validation .
  • Molecular docking : Study interactions with biological targets (e.g., opioid receptors) using AutoDock Vina. Parameterize force fields for acetamide moieties to improve binding affinity predictions .

Advanced: How can researchers resolve contradictions in reaction yields when scaling up N-benzyl acetamide syntheses?

Answer:
Common discrepancies arise from:

  • Mass transfer limitations : Stirring efficiency and solvent viscosity affect mixing. Use Dean-Stark traps for azeotropic water removal in large-scale condensations .
  • By-product formation : Monitor intermediates via TLC (hexane/ethyl acetate, 9:1). For electrochemical bromination, optimize electrode surface area to minimize overpotential-driven side reactions .
  • Thermodynamic vs. kinetic control : For reversible reactions (e.g., acetylation), lower temperatures (0–5°C) favor kinetic products, while prolonged heating shifts equilibrium toward thermodynamically stable forms .

Advanced: What strategies are effective for enantiomeric resolution of chiral N-benzyl acetamide derivatives?

Answer:

  • Chiral chromatography : Use cellulose-based CSPs (Chiralpak IC) with hexane/isopropanol (90:10) mobile phase. Adjust flow rate (1.0 mL/min) to resolve enantiomers (α > 1.5) .
  • Dynamic kinetic resolution : Employ lipases (e.g., Candida antarctica) in biphasic systems to selectively acetylate one enantiomer. Monitor ee (>99%) via chiral HPLC .
  • Crystallization-induced asymmetric transformation : Seed supersaturated solutions with desired enantiomer crystals. Control cooling rates (<0.5°C/min) to suppress racemization .

Basic: What analytical techniques are recommended for purity assessment of this compound?

Answer:

  • HPLC-DAD : Use C18 columns (5 µm, 250 × 4.6 mm) with acetonitrile/water (70:30) mobile phase. Detect impurities at 254 nm; ensure >98% purity .
  • DSC/TGA : Determine melting point (e.g., 53°C for N-(2-phenylethyl)acetamide) and thermal stability. Deviations >2°C indicate polymorphic impurities .
  • Elemental analysis : Compare experimental C/H/N/O percentages with theoretical values (e.g., C: 73.58%, H: 7.95% for C10H13NO) .

Advanced: How can researchers mitigate racemization during N-benzyl acetamide functionalization?

Answer:

  • Low-temperature reactions : Perform bromination at -20°C to stabilize transition states. Use non-polar solvents (e.g., dichloromethane) to reduce nucleophilic attack on chiral centers .
  • Protecting groups : Introduce tert-butoxycarbonyl (Boc) groups to amines prior to acetylation. Deprotect with TFA/CH2Cl2 (1:4) post-reaction .
  • Steric hindrance : Bulky substituents (e.g., 2,6-dimethylphenyl) on the benzyl group reduce conformational flexibility, minimizing racemization .

Basic: What solvent systems are optimal for recrystallizing this compound?

Answer:

  • Ethanol/water mixtures : Dissolve crude product in hot ethanol (70°C), then slowly add deionized water until cloudiness appears. Cool to 4°C for 12 hours to yield crystalline product .
  • Ethyl acetate/hexane : For polar impurities, use gradient recrystallization (10:1 to 5:1 hexane/ethyl acetate). Monitor crystal growth under polarized light to ensure uniformity .

Advanced: How does substituent electronic effects influence the reactivity of N-benzyl acetamides in electrophilic substitutions?

Answer:

  • Electron-donating groups (e.g., -OCH3) : Activate the aromatic ring, directing electrophiles to para positions. For example, methoxy substituents increase bromination rates by 30% compared to unsubstituted analogs .
  • Electron-withdrawing groups (e.g., -CF3) : Deactivate the ring, favoring meta substitution. Kinetic studies show trifluoromethyl groups reduce reaction rates by 50% .
  • Steric effects : Ortho-substituents hinder electrophilic attack, necessitating higher temperatures (80°C) or Lewis acid catalysts (e.g., FeCl3) .

Advanced: What are the best practices for handling air-sensitive intermediates in N-benzyl acetamide syntheses?

Answer:

  • Schlenk techniques : Conduct reactions under argon using flame-dried glassware. Store intermediates in septum-sealed vials with molecular sieves (3Å) .
  • Low-temperature quenching : Add cold aqueous NaHCO3 (-10°C) to terminate Grignard reactions. Extract with pre-cooled diethyl ether to minimize decomposition .
  • In-line FTIR monitoring : Track reactive species (e.g., enolates) in real-time using ATR probes. Adjust reagent addition rates to maintain intermediates below -30°C .

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